Exclusive Herbicidal Activity: 6-Chloro-1,5-Naphthyridine Scaffold Versus 1,6-, 1,7-, and 1,8-Isomers
In a direct head-to-head comparison of four regioisomeric naphthyridine series (1,5-, 1,6-, 1,7-, and 1,8-), only the 6-chloro-1,5-naphthyridinyloxyphenoxy propanoic acid—derived from the 6-chloro-1,5-naphthyridin-4-amine scaffold—displayed substantial herbicidal activity; the 1,6-, 1,7-, and 1,8-isomers were essentially inactive [1]. This qualitative differentiation (active vs. inactive across all comparator isomers) establishes that the 6-chloro-1,5-naphthyridine core is uniquely productive for ACCase-targeted herbicide lead development [1].
| Evidence Dimension | Herbicidal activity (qualitative) — whole-plant grass herbicide assay |
|---|---|
| Target Compound Data | Substantial herbicidal activity (active) |
| Comparator Or Baseline | 6-chloro-1,6-; 6-chloro-1,7-; and 6-chloro-1,8-naphthyridinyloxyphenoxy propanoic acids (inactive) |
| Quantified Difference | Qualitative: active vs. inactive for all three comparator isomers |
| Conditions | In vivo grass herbicide screening; compound series evaluated for ACCase inhibition; DowElanco Discovery Research |
Why This Matters
This exclusive activity profile means that procurement of the 6-chloro-1,5-naphthyridine scaffold is mandatory for research programs pursuing ACCase-targeted herbicide leads—no alternative naphthyridine isomer can substitute.
- [1] Turner, J.A. Synthesis and Herbicidal Activity of 1,X-Naphthyridinyloxyphenoxypropanoic Acids. In Synthesis and Chemistry of Agrochemicals II, ACS Symposium Series, Vol. 443, 1991, Chapter 17, pp 187-198. View Source
